molecular formula C14H16N2O B13000674 (6-(Benzylamino)-2-methylpyridin-3-yl)methanol

(6-(Benzylamino)-2-methylpyridin-3-yl)methanol

Cat. No.: B13000674
M. Wt: 228.29 g/mol
InChI Key: OOIZXMWZNWPISB-UHFFFAOYSA-N
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Description

(6-(Benzylamino)-2-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Biological Activity

(6-(Benzylamino)-2-methylpyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a benzylamino group and a hydroxymethyl group. This unique structure is believed to contribute to its biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group allows for the formation of hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • The compound has been evaluated for its potential anticancer effects. Studies have suggested that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, certain analogs have demonstrated IC50 values in the nanomolar range against specific cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed that the compound exhibited potent activity against E. coli, with an MIC value of 0.0195 mg/mL, indicating its potential as a lead compound in developing new antibiotics .

Case Study 2: Anticancer Activity

In another research effort, the compound was tested for its anticancer properties on human breast cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis, suggesting a promising avenue for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and structurally similar compounds such as (2-Amino-6-methylpyridin-3-yl)methanol. The results indicated that while both compounds share similar mechanisms of action, this compound exhibited superior potency in antimicrobial assays due to enhanced binding affinity to target enzymes .

CompoundMIC (µM)IC50 (nM)Activity Type
This compound0.0195<100Antimicrobial
Analog A0.004850Anticancer
Analog B22.9200Antimicrobial

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

[6-(benzylamino)-2-methylpyridin-3-yl]methanol

InChI

InChI=1S/C14H16N2O/c1-11-13(10-17)7-8-14(16-11)15-9-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3,(H,15,16)

InChI Key

OOIZXMWZNWPISB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.